molecular formula C10H18O3 B2770659 1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid CAS No. 1553899-12-9

1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid

Cat. No. B2770659
CAS RN: 1553899-12-9
M. Wt: 186.251
InChI Key: KJPQAGIJTCISRD-UHFFFAOYSA-N
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Description

1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 1553899-12-9 . It has a molecular weight of 186.25 and its IUPAC name is 1-methoxy-4,4-dimethylcyclohexane-1-carboxylic acid . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18O3/c1-9(2)4-6-10(13-3,7-5-9)8(11)12/h4-7H2,1-3H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a slight solubility in water (11 g/L at 25°C) . More detailed physical and chemical properties were not available in the retrieved data.

Scientific Research Applications

Photoremovable Protecting Group in Organic Synthesis

1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid is relevant in the context of photoremovable protecting groups. A study by Zabadal et al. (2001) on 2,5-dimethylphenacyl (DMP) esters highlighted the use of DMP as a photoremovable protecting group, which could be relevant for 1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid in organic synthesis or biochemistry. This could be useful for synthesizing caged compounds that are sensitive to light (Zabadal, Pelliccioli, Klán & Wirz, 2001).

Synthesis of Antitumor Agents

The chemical is also relevant in the synthesis of novel antitumor agents. Mondal et al. (2003) developed a method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide, an antitumor agent, which could potentially utilize a similar structure to 1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid (Mondal, Nogami, Asao & Yamamoto, 2003).

Biocatalysis and Organic Synthesis

This compound may be applied in biocatalytic processes. For example, Meissner et al. (2018) investigated the biocatalytic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to yield (1S,2R)-1-(methoxycarbonyl)cyclohex-4-ene-2-carboxylic acid, which is structurally related and significant in synthesizing biologically active molecules (Meissner, Süss, Brundiek, Woodley & von Langermann, 2018).

Photocleavage Applications

G. Papageorgiou and J. Corrie (2000) explored the photolysis of 1-acyl-7-nitroindolines, yielding carboxylic acids with potential applications in photolabile precursors. This study's findings on the effects of substituents like methoxy groups on photolysis efficiency could be relevant to compounds such as 1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid (Papageorgiou & Corrie, 2000).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-methoxy-4,4-dimethylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-9(2)4-6-10(13-3,7-5-9)8(11)12/h4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPQAGIJTCISRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C(=O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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